(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate is a complex organic compound characterized by its unique structure and functional groups. It is derived from but-1-ene-1,2,4-tricarboxylic acid and features a conjugated system that contributes to its reactivity and potential applications in various scientific fields. The compound is classified as a tricarboxylate ester, which indicates the presence of three carboxyl groups within its molecular framework.
The compound can be sourced from various chemical suppliers and is primarily used for research purposes. Its synthesis and characterization are significant in organic chemistry, particularly in studies involving carboxylic acids and their derivatives.
(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate falls under the category of tricarboxylate esters. These compounds are known for their diverse applications in chemical synthesis, pharmaceuticals, and material science.
The synthesis of (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate typically involves the esterification of but-1-ene-1,2,4-tricarboxylic acid with an appropriate alcohol under acidic conditions. Common methods include:
The reaction conditions must be optimized for temperature and time to maximize yield. The use of high-purity reagents is essential to avoid contamination and ensure the quality of the final product.
The molecular formula for (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate is , with a molecular weight of 202.12 g/mol. Its structure features:
The InChI key for this compound is ODTDYYZJDQGKQT-NSCUHMNNSA-N
, which provides a unique identifier for chemical databases.
(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism by which (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate exerts its effects primarily involves enzyme inhibition pathways. It has been noted that similar compounds can act as inhibitors for specific enzymes involved in metabolic pathways such as the Krebs cycle.
Research indicates that compounds like this may interact with aconitase enzymes, affecting metabolic processes crucial for cellular respiration.
Key physical properties include:
Chemical properties include:
Relevant data includes:
(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate has several applications in scientific research:
This compound represents a significant area of interest within organic chemistry due to its versatile reactivity and potential applications across various scientific disciplines.
The biochemical significance of (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate is intrinsically linked to its chemical behavior as a tautomeric species. This compound exists in equilibrium with its enol form, (1E,3E)-4-hydroxybuta-1,3-diene-1,2,4-tricarboxylate, representing the keto and enol tautomers of 4-oxalomesaconate, respectively [6] [7]. While this interconversion can occur spontaneously through non-enzymatic keto-enol tautomerism, bacteria have evolved a dedicated enzymatic catalyst to accelerate this process – the 4-oxalomesaconate tautomerase (GalD, EC 5.3.2.8) [6].
The tautomerization represents a critical biochemical step due to the distinct substrate specificities of the downstream enzymes in the pathway. The keto tautomer, (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate, serves as the exclusive substrate for the tautomerase enzyme, while the enol form, (1E,3E)-4-hydroxybuta-1,3-diene-1,2,4-tricarboxylate, acts as the specific substrate for the subsequent enzyme, 4-oxalomesaconate hydratase (LigJ) [2]. This substrate specificity creates a biochemical imperative for the tautomerization step, ensuring metabolic flux through the pathway. Studies in Pseudomonas putida KT2440 demonstrated that while the tautomerization occurs spontaneously in vitro, the enzymatic catalysis significantly enhances the reaction rate in vivo, optimizing pathway efficiency [6] [7].
Table 1: Chemical Identifiers of (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate
Property | Value | Source |
---|---|---|
Systematic Name | (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate | PubChem [1] |
Chemical Formula | C₇H₃O₇³⁻ | MetaCyc [4] |
Average Molecular Weight | 199.1 Da | MetaCyc [4] |
Monoisotopic Mass | 202.0113525473 Da | MetaCyc [4] |
CAS Registry Number | 85179-60-8 | ChemSpider [10] |
Alternative Names | 4-Oxalomesaconate (keto tautomer); 3-Carboxy-5-oxo-2-hexenedioate | PubChem [8]; SMolecule [8] |
SMILES Notation | C(/C(=C\C(=O)[O-])/C(=O)[O-])C(=O)C(=O)[O-] | PubChem [8] |
(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate occupies a central position in the bacterial mineralization of gallic acid (3,4,5-trihydroxybenzoate) and syringate (3,5-dimethoxy-4-hydroxybenzoate), two significant lignin-derived aromatic compounds. In the gallate degradation pathway (I), gallate undergoes oxidative ring cleavage catalyzed by gallate dioxygenase (DesB), producing (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate directly as the initial ring-cleavage product [2]. This reaction represents a specialized metabolic adaptation, as some bacteria like Comamonas testosteroni can utilize the less specific protocatechuate 4,5-dioxygenase for gallate cleavage, albeit with reduced efficiency [2].
In the more complex syringate degradation pathway, this compound is generated through an alternative route. Syringate is first demethylated to 3-O-methylgallate by syringate O-demethylase (DesA), followed by a second demethylation to gallate catalyzed by vanillate/3-O-methylgallate O-demethylase (LigM). Gallate then enters the established degradation pathway via gallate dioxygenase [5] [9]. Crucially, an alternative branch exists where 3-O-methylgallate undergoes direct ring cleavage by 3-O-methylgallate 3,4-dioxygenase (DesZ) or protocatechuate 4,5-dioxygenase (LigAB), yielding 2-pyrone-4,6-dicarboxylate (PDC). PDC is subsequently hydrolyzed by 2-pyrone-4,6-dicarboxylate hydrolase (LigI) to produce (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate, thereby converging with the main pathway [5].
Table 2: Metabolic Pathways Generating (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate
Pathway | Precursor Compound | Generating Enzyme | Organisms | Key References |
---|---|---|---|---|
Gallate Degradation I | Gallate | Gallate Dioxygenase (DesB) | Sphingomonas paucimobilis SYK-6, Pseudomonas putida KT2440 | Nogales 2005 [2]; Hara 2000 [2] |
Syringate Degradation (Main) | Gallate (from syringate via 3-O-methylgallate) | Gallate Dioxygenase (DesB) | Sphingobium aromaticivorans, Sphingomonas sp. SYK6 | Kasai 2005 [5]; Kasai 2007 [5] |
Syringate Degradation (Alternative) | 2-Pyrone-4,6-dicarboxylate (from 3-O-methylgallate) | 2-Pyrone-4,6-dicarboxylate Hydrolase (LigI) | Sphingomonas paucimobilis SYK-6 | Masai 1999 [5]; Nogales 2011 [5] |
After its formation, regardless of the route, (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate undergoes enzyme-catalyzed tautomerization to (1E,3E)-4-hydroxybuta-1,3-diene-1,2,4-tricarboxylate, which is then hydrated by 4-oxalomesaconate hydratase (LigJ) to form 2-hydroxy-4-oxobutane-1,2,4-tricarboxylate [2] [5]. This intermediate is cleaved by a specialized aldolase (LigK) into pyruvate and oxaloacetate, two key intermediates that readily enter the tricarboxylic acid (TCA) cycle, completing the assimilation of aromatic carbon into central metabolism [2] [5]. This metabolic route highlights the compound's role as a gateway between aromatic catabolism and central energy metabolism in lignin-degrading bacteria.
The enzymatic interconversion between (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate and its enol tautomer is exclusively catalyzed by 4-oxalomesaconate tautomerase (EC 5.3.2.8), also known as GalD [6] [7]. This enzyme, systematically named 4-oxalomesaconate keto---enol-isomerase, is encoded within the gal gene cluster in bacteria like Pseudomonas putida, which are specialized in gallate catabolism [6]. The tautomerase specifically recognizes the keto tautomer, (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate, and catalyzes the conversion to the enol form, (1E,3E)-4-hydroxybuta-1,3-diene-1,2,4-tricarboxylate, via a proton transfer mechanism [7].
Biochemical characterization reveals that GalD significantly accelerates a reaction that occurs spontaneously, optimizing pathway efficiency. The enzyme was first rigorously characterized in Pseudomonas putida KT2440, where its function was elucidated through genetic analysis of the gal cluster and biochemical studies of the purified protein [6]. While the precise structural mechanism (e.g., catalytic residues, proton donor/acceptor groups) requires further elucidation, the enzyme's activity is essential for maintaining metabolic flux under physiological conditions, particularly when bacteria are utilizing gallate or syringate as sole carbon sources [6]. The tautomerase step represents a fascinating example of enzymatic optimization of a thermodynamically favorable but kinetically slow spontaneous reaction, ensuring rapid substrate channeling to the next enzyme, LigJ hydratase.
Table 3: Enzymatic Parameters of 4-Oxalomesaconate Tautomerase (EC 5.3.2.8)
Property | Details | Source |
---|---|---|
Systematic Name | 4-oxalomesaconate keto---enol-isomerase | IUBMB [7] |
Catalyzed Reaction | (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate ⇌ (1E,3E)-4-hydroxybuta-1,3-diene-1,2,4-tricarboxylate | IUBMB [7]; Nogales 2011 [6] |
Gene Name (P. putida) | galD | Nogales 2011 [6] |
Pathway Location | Immediately downstream of gallate ring cleavage (DesB) or PDC hydrolysis (LigI) | MetaCyc [2] [5] |
Biological Function | Accelerates spontaneous tautomerization to provide specific substrate (enol tautomer) for 4-oxalomesaconate hydratase (LigJ) | Nogales 2011 [6]; IUBMB [7] |
Taxonomic Distribution | Primarily characterized in Pseudomonas putida KT2440 and Sphingomonas paucimobilis SYK-6 | Nogales 2005, 2011 [2] [6] |
The discovery and functional characterization of GalD resolved a key step in the gallate and syringate degradation pathways. Before its identification, it was unclear whether the tautomerization was solely spontaneous or enzyme-catalyzed. Genetic disruption of the galD gene in P. putida resulted in significant growth defects on gallate as a carbon source, confirming its physiological necessity despite the spontaneous nature of the reaction [6]. This indicates that the enzymatic catalysis provides a significant kinetic advantage in vivo, likely preventing the accumulation of the keto tautomer and ensuring efficient metabolite flux toward the hydratase reaction. The enzyme exemplifies the evolutionary refinement of catabolic pathways, where even catalyzed spontaneous reactions can become bottlenecks requiring enzymatic optimization for efficient growth on specific substrates.
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